2-Methanesulfonylthiophene-3-carbaldehyde
Description
2-Methanesulfonylthiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6O3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a methanesulfonyl group and an aldehyde group attached to the thiophene ring
Properties
IUPAC Name |
2-methylsulfonylthiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIWKBUXMZQDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CS1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonylthiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the sulfonylation of thiophene-3-carbaldehyde using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonylthiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Methanesulfonylthiophene-3-carboxylic acid.
Reduction: 2-Methanesulfonylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonylthiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Methanesulfonylthiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methanesulfonyl group can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their function.
Comparison with Similar Compounds
2-Methanesulfonylthiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:
Thiophene-3-carbaldehyde: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
2-Methylthiophene-3-carbaldehyde: Contains a methyl group instead of a methanesulfonyl group, leading to different chemical properties and reactivity.
2-Methanesulfonylthiophene: Lacks the aldehyde group, limiting its use in reactions that require an aldehyde functionality.
Biological Activity
2-Methanesulfonylthiophene-3-carbaldehyde is an organic compound with a significant potential for various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₆O₃S₂
- Functional Groups : Contains a thiophene ring, a methanesulfonyl group, and an aldehyde group.
- Reactivity : The presence of the aldehyde group allows for various chemical reactions, including oxidation and reduction, which may influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism involves disrupting cellular processes, potentially through interactions with microbial enzymes or structural components.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
Anticancer Activity
Studies have shown that this compound may possess anticancer properties , particularly in inhibiting the proliferation of cancer cells. It appears to induce apoptosis (programmed cell death) in specific cancer cell lines.
Mechanism of Action :
- The methanesulfonyl group enhances reactivity, allowing covalent bonding with target proteins involved in cell cycle regulation.
- The aldehyde functionality may interact with nucleophilic sites on proteins, leading to functional modulation.
Case Study Example :
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure, demonstrating its potential as an anticancer agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The following pathways have been identified:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress levels within cells, contributing to its antimicrobial and anticancer effects.
Comparative Studies
Comparative studies with other thiophene derivatives reveal that the unique combination of the methanesulfonyl and aldehyde groups in this compound enhances its reactivity and biological efficacy compared to simpler thiophene derivatives.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Thiophene-3-carbaldehyde | Low | None |
| 2-Methylthiophene-3-carbaldehyde | Moderate | Low |
| This compound | High | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
